molecular formula C15H23Cl2N3O2 B13918780 Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride

Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride

Cat. No.: B13918780
M. Wt: 348.3 g/mol
InChI Key: NUXTXKGVHMVEST-UHFFFAOYSA-N
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Description

Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride is a chemical compound with the molecular formula C14H22N4O22HCl It is a derivative of azetidine and piperazine, which are both important scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride typically involves the reaction of benzyl azetidine-1-carboxylate with piperazine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

    Step 1: Benzyl azetidine-1-carboxylate is prepared by reacting azetidine with benzyl chloroformate in the presence of a base such as triethylamine.

    Step 2: The resulting benzyl azetidine-1-carboxylate is then reacted with piperazine in a solvent like dichloromethane or ethanol, using a catalyst such as palladium on carbon.

    Step 3: The final product, Benzyl 3-piperazin-1-ylazetidine-1-carboxylate, is isolated and purified through crystallization or chromatography techniques.

    Step 4: The compound is then converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its suitability for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidine or piperazine derivatives.

Scientific Research Applications

Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-pyrroline-1-carboxylate: A similar compound with a pyrroline ring instead of an azetidine ring.

    3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with a benzothiazole ring instead of an azetidine ring.

Uniqueness

Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride is unique due to its combination of azetidine and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H23Cl2N3O2

Molecular Weight

348.3 g/mol

IUPAC Name

benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride

InChI

InChI=1S/C15H21N3O2.2ClH/c19-15(20-12-13-4-2-1-3-5-13)18-10-14(11-18)17-8-6-16-7-9-17;;/h1-5,14,16H,6-12H2;2*1H

InChI Key

NUXTXKGVHMVEST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2CN(C2)C(=O)OCC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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